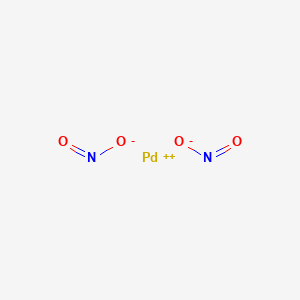
Palladium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium nitrite is an inorganic compound with the chemical formula Pd(NO2)2. It is a coordination complex where palladium is bonded to nitrite ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium nitrite can be synthesized through various methods. One common method involves the reaction of palladium chloride with sodium nitrite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of this compound as a precipitate.
Another method involves the direct reaction of palladium metal with nitrogen dioxide gas. This reaction requires elevated temperatures and results in the formation of this compound along with other nitrogen oxides.
Industrial Production Methods
Industrial production of this compound often involves the use of palladium nitrate as a precursor. Palladium nitrate can be prepared by dissolving palladium metal in nitric acid, followed by crystallization. The palladium nitrate is then reacted with sodium nitrite to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Palladium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form palladium nitrate.
Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen gas.
Substitution: this compound can undergo ligand exchange reactions where the nitrite ligands are replaced by other ligands such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of aqueous solutions of the desired ligands.
Major Products Formed
Oxidation: Palladium nitrate.
Reduction: Palladium metal.
Substitution: Palladium complexes with different ligands, such as palladium chloride or palladium acetate.
Scientific Research Applications
Palladium nitrite has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Material Science: this compound is used in the synthesis of advanced materials, including nanoparticles and thin films.
Environmental Chemistry: It is used in the removal of nitrogen oxides from industrial emissions through catalytic reduction processes.
Biomedical Research: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of palladium nitrite in catalytic processes involves the activation of the nitrite ligands, which facilitates various chemical transformations. The palladium center acts as a catalyst by providing a site for the reactants to interact, thereby lowering the activation energy of the reaction. The nitrite ligands can participate in redox reactions, further enhancing the catalytic activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Palladium nitrate (Pd(NO3)2): Similar to palladium nitrite, palladium nitrate is used in catalysis and material science. palladium nitrate is more commonly used in oxidation reactions.
Palladium chloride (PdCl2): Palladium chloride is another palladium complex used in catalysis. It is often used in carbon-carbon coupling reactions, such as the Suzuki-Miyaura reaction.
Palladium acetate (Pd(OAc)2): Palladium acetate is widely used in organic synthesis, particularly in cross-coupling reactions.
Uniqueness of this compound
This compound is unique due to its ability to participate in both oxidation and reduction reactions. This dual functionality makes it a versatile catalyst in various chemical processes. Additionally, the nitrite ligands in this compound can undergo ligand exchange reactions, allowing for the synthesis of a wide range of palladium complexes with different properties.
Properties
CAS No. |
18608-81-6 |
|---|---|
Molecular Formula |
N2O4Pd |
Molecular Weight |
198.43 g/mol |
IUPAC Name |
palladium(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pd/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI Key |
AEPKDRAICDFPEY-UHFFFAOYSA-L |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


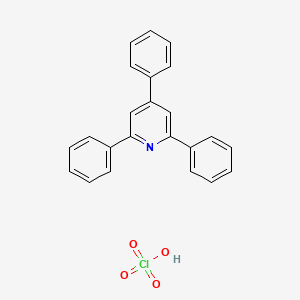
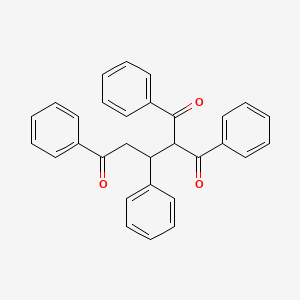
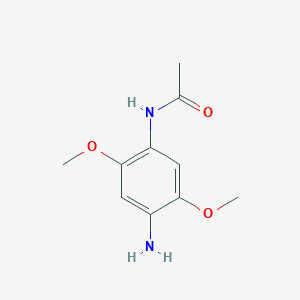
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
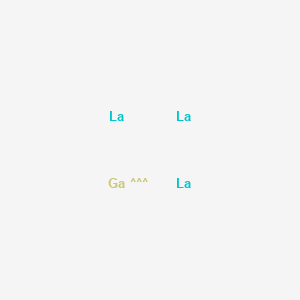
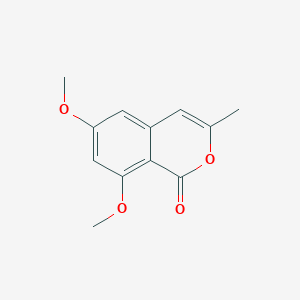
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

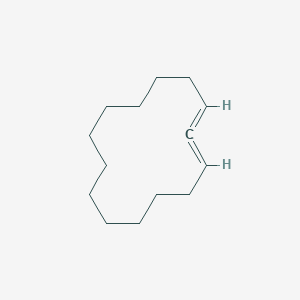
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
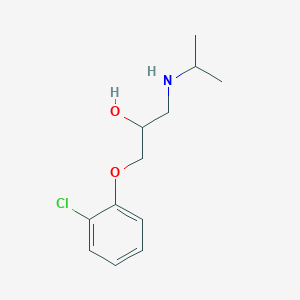
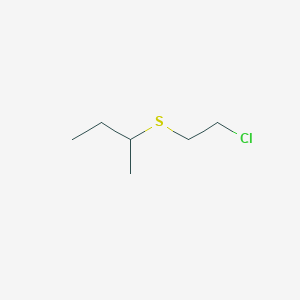
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
